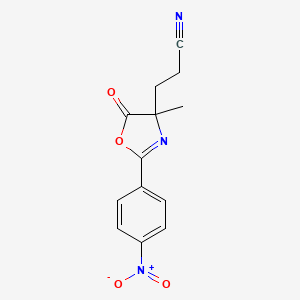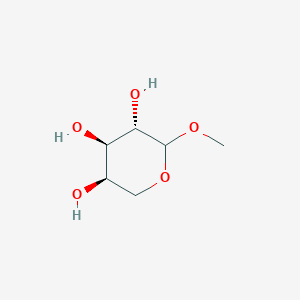
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms within the molecule. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol typically involves the use of carbohydrate precursorsThe reaction conditions often require the use of protecting groups such as benzyl or acetyl groups to ensure selective reactions at specific hydroxyl positions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (3S,4R,5R)-2-methoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate or inhibitor for certain enzymes involved in carbohydrate metabolism. The pathways involved can include glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxane derivatives with different substituents or stereochemistry, such as:
- (3S,4S,5R)-2-methoxyoxane-3,4,5-triol
- (3R,4R,5S)-2-methoxyoxane-3,4,5-triol
- (3S,4R,5S)-2-methoxyoxane-3,4,5-triol .
Uniqueness
The uniqueness of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m1/s1 |
InChI-Schlüssel |
ZBDGHWFPLXXWRD-VRPWFDPXSA-N |
Isomerische SMILES |
COC1[C@H]([C@@H]([C@@H](CO1)O)O)O |
Kanonische SMILES |
COC1C(C(C(CO1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


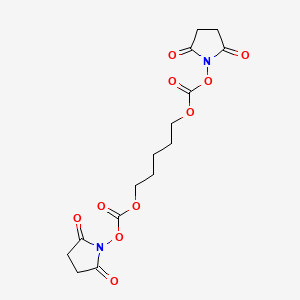
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

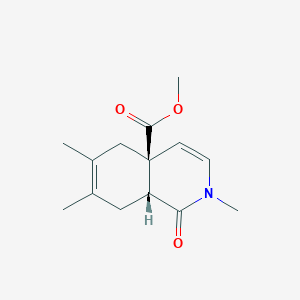
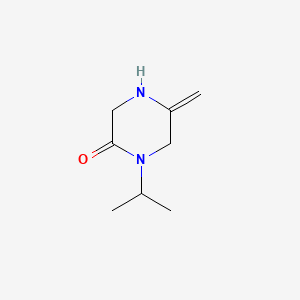
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
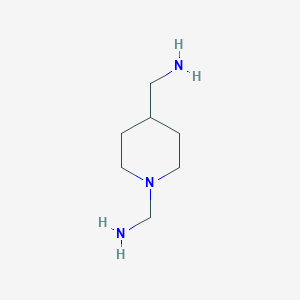
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
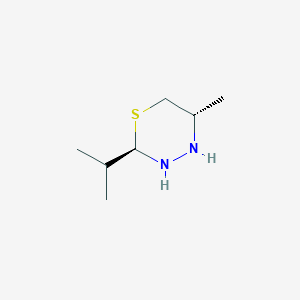
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
